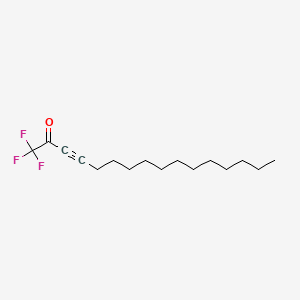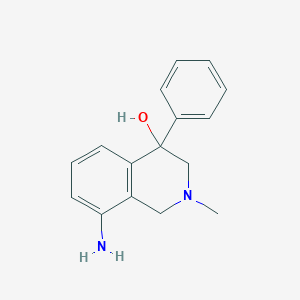
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Substituents: The phenyl and amino groups are introduced through subsequent reactions, such as Friedel-Crafts acylation and amination.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Specific details on industrial methods are often proprietary and not publicly disclosed.
Types of Reactions:
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives .
Aplicaciones Científicas De Investigación
8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol has been extensively studied for its applications in various fields:
Mecanismo De Acción
The primary mechanism of action of 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol involves the inhibition of dopamine uptake . By blocking the transport of dopamine into axon terminals, it increases the availability of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission . This mechanism is similar to that of other dopaminergic agents used in the treatment of depression .
Comparación Con Compuestos Similares
Imipramine: A tricyclic antidepressant with a different core structure but similar pharmacological effects.
Amitriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Clemizole: An antihistaminic agent with a different therapeutic application but similar structural features.
Uniqueness: What sets 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol apart is its specific isoquinoline structure, which contributes to its unique pharmacological profile . Unlike tricyclic antidepressants, it primarily targets dopamine uptake rather than serotonin or norepinephrine .
Propiedades
Número CAS |
113527-33-6 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
8-amino-2-methyl-4-phenyl-1,3-dihydroisoquinolin-4-ol |
InChI |
InChI=1S/C16H18N2O/c1-18-10-13-14(8-5-9-15(13)17)16(19,11-18)12-6-3-2-4-7-12/h2-9,19H,10-11,17H2,1H3 |
Clave InChI |
OMGDDWHXYLCKAG-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C=CC=C2N)C(C1)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
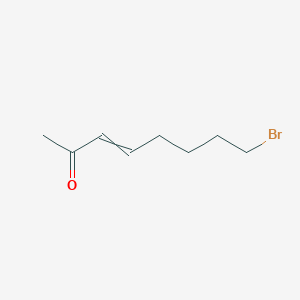
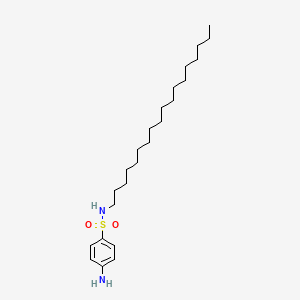
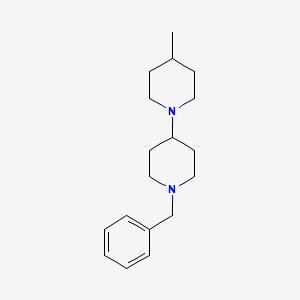
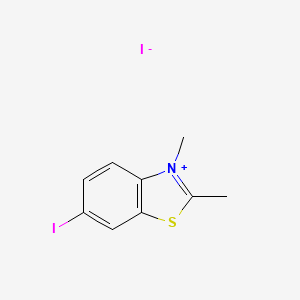
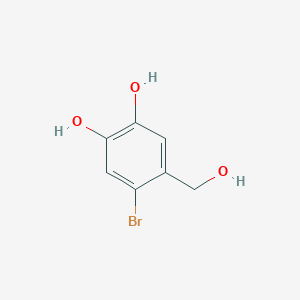
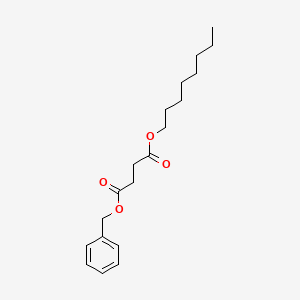
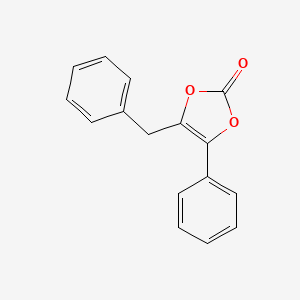
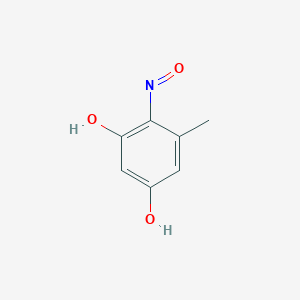
![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

